molecular formula C14H14N2O3 B2866719 6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955515-98-6

6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No.: B2866719
CAS No.: 1955515-98-6
M. Wt: 258.277
InChI Key: TWJVIWVKJPCAAX-UHFFFAOYSA-N
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Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular formula of a similar compound, 3-(2-Methylpyrazol-3-yl)propanoic acid, is C7H10N2O2 .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, the molecular weight of 3-(2-Methylpyrazol-3-yl)propanoic acid is 154.17 g/mol .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the key applications of compounds similar to "6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde" lies in organic synthesis, particularly in condensation reactions like the Knoevenagel condensation. Such reactions are pivotal for constructing complex molecular architectures. For instance, the Knoevenagel condensation reactions in an ionic liquid have demonstrated enhanced yields and shorter reaction times compared to conventional methods, showcasing the efficiency of using alternative reaction media (Hangarge et al., 2002).

Heterocyclic Chemistry

Heterocyclic compounds, including those structurally related to "this compound," are of significant interest in the development of pharmaceuticals and agrochemicals. For example, the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines involves reactions that could be analogous to transformations applicable to the target compound, highlighting the importance of heterocyclic chemistry in generating bioactive molecules (Ohnmacht & Marie, 1991).

Polymer Science

Aldehyde-functionalized compounds, akin to the one , have been utilized in the synthesis of degradable and biocompatible polymers for drug delivery systems. These materials can conjugate drugs via acid-labile Schiff base linkages, allowing for pH-triggered drug release, an innovative approach in targeted therapy (Xiao et al., 2011).

Mechanism of Action

The herbicidal activity assays showed that compounds containing 3-methyl-1H-pyrazol-5-yl had an excellent inhibition effect on barnyard grass in a greenhouse experiment .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It’s important to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-12(3-4-15-16)11-7-10(9-17)8-13-14(11)19-6-2-5-18-13/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJVIWVKJPCAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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